1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromobutane to introduce the butyl group at the nitrogen atom.
Benzylation: The final step involves the benzylation of the benzimidazole derivative with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine
- 1-butyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine
Uniqueness
1-BUTYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its trimethoxybenzyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various scientific applications.
Properties
CAS No. |
586988-60-5 |
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Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5g/mol |
IUPAC Name |
1-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C21H27N3O3/c1-5-6-11-24-17-10-8-7-9-16(17)23-21(24)22-14-15-12-18(25-2)20(27-4)19(13-15)26-3/h7-10,12-13H,5-6,11,14H2,1-4H3,(H,22,23) |
InChI Key |
JMFVCWXGHOYPRZ-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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